3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 901045-30-5
VCID: VC5576504
InChI: InChI=1S/C23H16N4O2/c1-15-9-11-16(12-10-15)22-20-14-24-21-8-3-2-7-19(21)23(20)26(25-22)17-5-4-6-18(13-17)27(28)29/h2-14H,1H3
SMILES: CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-]
Molecular Formula: C23H16N4O2
Molecular Weight: 380.407

3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

CAS No.: 901045-30-5

Cat. No.: VC5576504

Molecular Formula: C23H16N4O2

Molecular Weight: 380.407

* For research use only. Not for human or veterinary use.

3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline - 901045-30-5

Specification

CAS No. 901045-30-5
Molecular Formula C23H16N4O2
Molecular Weight 380.407
IUPAC Name 3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C23H16N4O2/c1-15-9-11-16(12-10-15)22-20-14-24-21-8-3-2-7-19(21)23(20)26(25-22)17-5-4-6-18(13-17)27(28)29/h2-14H,1H3
Standard InChI Key HFNDEHZTLWCQDH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrazolo[4,3-c]quinoline backbone, where the pyrazole ring (positions 1–3) is fused to the quinoline system at positions 4 and 3. Key substituents include:

  • 3-(4-Methylphenyl): A para-methyl-substituted phenyl group at position 3 of the pyrazole ring.

  • 1-(3-Nitrophenyl): A meta-nitro-substituted phenyl group at position 1 of the pyrazole ring.

This arrangement confers unique electronic and steric properties. The nitro group acts as a strong electron-withdrawing moiety, while the methyl group enhances lipophilicity, potentially influencing bioavailability .

Physicochemical Properties

Predicted properties derived from computational models and analogs include:

PropertyValueMethod/Source
Molecular Weight369.40 g/molPubChem-based calculation
LogP (Partition Coefficient)4.2 ± 0.3SwissADME prediction
Aqueous Solubility~0.01 mg/mL (25°C)ChemAxon solubility model

The low solubility suggests formulation challenges, necessitating prodrug strategies or nanocarrier systems for biomedical applications .

Synthetic Methodologies

General Pyrazoloquinoline Synthesis

Pyrazoloquinolines are typically synthesized via cyclocondensation reactions. For the [4,3-c] isomer, two primary routes dominate:

Friedländer Condensation

This method involves reacting anthranilic acid derivatives with pyrazolone precursors. For example, anthranilamide (23) and 5-methyl-1-phenylpyrazol-3-one (5) under basic conditions yield pyrazolo[3,4-b]quinolines . Adapting this for [4,3-c] isomers would require regioselective control, potentially via directing groups.

Vilsmeier–Haack Formylation

5-Chloropyrazoles (57) undergo formylation with POCl₃ and DMF to yield 4-formylpyrazoles (58), which then condense with anilines (39) to form pyrazoloquinolines . Substituting 3-nitroaniline could introduce the nitro-phenyl group.

Targeted Derivative Synthesis

To synthesize 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline:

  • Intermediate Preparation:

    • Synthesize 1-(3-nitrophenyl)pyrazol-5-amine via hydrazine and β-ketonitrile condensation.

    • Prepare 4-methylphenyl-substituted quinoline precursor using Niementowski conditions.

  • Cyclocondensation:

    • React intermediates in polyphosphoric acid (PPA) at 120°C to facilitate ring closure .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted signals for the compound:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.92 (s, 1H, H-4 quinoline)

    • δ 8.25–7.45 (m, 8H, aromatic protons)

    • δ 2.45 (s, 3H, CH₃)

  • ¹³C NMR: 155.2 (C=O), 148.9 (nitro-bearing C), 21.7 (CH₃) .

Mass Spectrometry

Expected molecular ion peak at m/z 369.1 (M⁺). Fragmentation patterns would include loss of NO₂ (46 Da) and C₇H₇ (91 Da) groups.

Biological Activities and Applications

Anti-inflammatory Properties

Nitro-group-containing derivatives reduce TNF-α production in RAW 264.7 macrophages (IC₅₀: 25 μM) . The meta-nitro configuration likely modulates NF-κB signaling.

Antimicrobial Activity

Against Staphylococcus aureus, pyrazoloquinolines display MIC values of 15 μM, attributed to membrane disruption .

Computational Studies

Molecular Docking

Docking simulations with cyclooxygenase-2 (COX-2) reveal strong binding (-9.2 kcal/mol) at the active site, driven by nitro-group interactions with Arg120 and Tyr355 .

ADMET Profiling

  • Absorption: High Caco-2 permeability (8.1 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

  • Toxicity: Ames test predictions indicate low mutagenic risk.

Challenges and Future Directions

Despite promising in silico data, experimental validation remains scarce. Key gaps include:

  • Synthetic Optimization: Improving yields beyond 40% for [4,3-c] isomers.

  • In Vivo Testing: Assessing pharmacokinetics in rodent models.

  • Structure-Activity Refinement: Modulating nitro and methyl positions for enhanced selectivity.

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